Methyl 3-(piperidin-1-ylmethyl)benzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry and its Significance
Benzoate esters are a class of organic compounds derived from benzoic acid. wikipedia.org They are formally the product of the esterification of benzoic acid with an alcohol. wikipedia.orgchemicalbook.com This class of compounds, including simple examples like methyl benzoate, is characterized by an aromatic ring attached to an ester group. fiveable.me Benzoate esters are significant in multiple industrial and research contexts, serving as key intermediates in the synthesis of fine chemicals and pharmaceuticals. chemicalbook.com Their chemical properties, such as stability to hydrolysis over a broad pH range, make them robust building blocks in organic synthesis. cosmeticsandtoiletries.com The aromatic nature of the benzoate group and its reactivity are pivotal to its wide range of applications. chemicalbook.com
Overview of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Organic Synthesis
The piperidine motif, a six-membered nitrogen-containing heterocycle, is recognized as one of the most important structural units in the design and construction of pharmaceutical agents. nih.govencyclopedia.pub This scaffold is a cornerstone in medicinal chemistry, appearing in the structures of numerous commercialized drugs. arizona.edu Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pub The prevalence of the piperidine ring is attributed to its ability to confer desirable properties to a molecule, such as enhanced metabolic stability, improved membrane permeability, and the capacity to serve as a versatile scaffold for establishing crucial binding interactions with biological targets. researchgate.net The continuous and extensive research interest in this area is highlighted by the thousands of scientific papers published on piperidine-containing compounds in recent years. nih.gov
Historical Development and Relevance of Related Chemical Scaffolds
The importance of the piperidine scaffold is rooted in its long history, beginning with its presence in naturally occurring alkaloids like morphine and atropine, which have been used medicinally for centuries. encyclopedia.pub The main active component of black pepper, piperine, is another piperidine derivative that was discovered over 200 years ago and continues to attract research interest. encyclopedia.pub The synthetic accessibility of piperidine derivatives has been greatly enhanced by the development of foundational organic reactions, such as the Mannich reaction, named for Carl Mannich, which provides a classic method for their preparation. wikipedia.orgdocumentsdelivered.com The ongoing evolution of synthetic methodologies, including modern modular approaches, continues to expand the toolkit available to chemists for creating complex piperidine-based molecules, ensuring the enduring relevance of this chemical scaffold. news-medical.net
Rationale for Focused Academic Investigation of Methyl 3-(piperidin-1-ylmethyl)benzoate
The specific structure of this compound, which covalently links a benzoate ester with a piperidine moiety via a methylene (B1212753) bridge, presents a compelling case for focused academic study. This compound is not merely a physical mixture but a distinct chemical entity whose properties are determined by the interplay of its constituent parts. Its synthesis has been documented, indicating its utility as a chemical intermediate for creating more complex molecules. prepchem.com
While the individual chemistries of benzoate esters and piperidines are well-established, the specific properties and potential applications of their direct conjugation in molecules like this compound remain a relatively underexplored area. The primary research gap lies in the characterization of the unique chemical behavior and potential functionality arising from this specific combination. Academic investigation is warranted to explore how the electronic and steric properties of the piperidinylmethyl substituent at the meta-position of the benzoate ring influence its reactivity and interactions. Such foundational knowledge is crucial for its potential use as a specialized building block in the synthesis of novel compounds, such as asymmetric ligands for metal complexes or precursors for biologically active agents. mdpi.com
In the context of modern chemical science, compounds like this compound are valuable tools. Drug discovery programs increasingly focus on creating complex, three-dimensional molecules to interact with challenging biological targets, and the saturated, non-planar piperidine ring is a key element in this strategy. news-medical.net Furthermore, the principle of modular synthesis, where complex molecules are assembled from well-defined building blocks, is a central paradigm in contemporary medicinal chemistry. news-medical.net this compound exemplifies such a building block, offering a straightforward way to introduce both an aromatic ester and a piperidine group into a larger molecule. Screening libraries of novel compounds, often built from such intermediates, is a proven strategy for identifying new hit compounds for therapeutic development. nih.gov Therefore, the synthesis and study of this compound align with modern efforts to efficiently explore new chemical space and generate diverse molecular structures for biological screening and materials science. clinmedkaz.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(piperidin-1-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-7-5-6-12(10-13)11-15-8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOMIJDQGNNOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428136 | |
| Record name | methyl 3-(piperidin-1-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73278-90-7 | |
| Record name | methyl 3-(piperidin-1-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Piperidin 1 Ylmethyl Benzoate and Its Analogues
Established Synthetic Routes and Reaction Mechanisms
The most common and established method for the synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate involves the nucleophilic substitution of a suitable benzyl (B1604629) halide with piperidine (B6355638). This reaction, a classic example of N-alkylation, provides a straightforward route to the target compound.
Identification of Key Precursors and Starting Materials
The primary precursors for the synthesis of this compound are piperidine and a methyl benzoate (B1203000) derivative activated at the 3-position for nucleophilic attack. The most common activated precursor is Methyl 3-(bromomethyl)benzoate .
The synthesis of this key precursor, Methyl 3-(bromomethyl)benzoate, typically starts from Methyl 3-methylbenzoate . The benzylic methyl group is then brominated using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
A summary of the key precursors is provided in the table below.
| Precursor/Starting Material | Structure | Role in Synthesis |
| Piperidine | Nucleophile | |
| Methyl 3-(bromomethyl)benzoate | Electrophile (alkylating agent) | |
| Methyl 3-methylbenzoate | Starting material for the synthesis of the electrophile | |
| N-Bromosuccinimide (NBS) | Brominating agent |
Exploration of Optimized Reaction Conditions and Parameters
The N-alkylation of piperidine with Methyl 3-(bromomethyl)benzoate is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or hindered organic amines such as N,N-diisopropylethylamine (DIPEA). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed.
To prevent the formation of a quaternary ammonium (B1175870) salt as a side product, the reaction is often performed by slowly adding the alkylating agent to an excess of piperidine. The reaction can generally be conducted at room temperature, although gentle heating may be applied to increase the reaction rate.
Below is a table summarizing typical reaction conditions for the N-alkylation of piperidines with benzyl halides.
| Parameter | Condition | Rationale |
| Solvent | DMF, Acetonitrile | Polar aprotic, facilitates nucleophilic substitution |
| Base | K₂CO₃, DIPEA | Neutralizes the acid byproduct |
| Temperature | Room Temperature to 70°C | Balances reaction rate and selectivity |
| Stoichiometry | Excess piperidine | Minimizes the formation of quaternary ammonium salts |
Stereochemical Control and Asymmetric Synthesis Considerations
The synthesis of this compound itself does not inherently involve the creation of a stereocenter. However, the synthesis of its analogues, particularly those with substitution on the piperidine ring, necessitates stereochemical control. The development of asymmetric routes to chiral 3-substituted piperidines is an active area of research. nih.govacs.org
While a specific asymmetric synthesis for this compound has not been extensively reported, general strategies for the enantioselective synthesis of 3-substituted piperidines can be considered. These methods often involve:
Catalytic Asymmetric Reactions: The use of chiral catalysts, such as rhodium complexes, in reactions like asymmetric reductive Heck reactions can produce enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.govacs.org
Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine precursor can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be removed in a later step.
Intramolecular Aza-Michael Additions: Asymmetric intramolecular aza-Michael cyclizations, often catalyzed by chiral phosphoric acids, can be employed to construct the chiral piperidine ring with high enantioselectivity. whiterose.ac.uk
Stereoselective Alkylations: The stereoselective alkylation of piperidin-2-ones, followed by reduction, offers another pathway to chiral 3-substituted piperidines. lookchem.com
These approaches highlight the potential for producing chiral analogues of this compound, which could be crucial for pharmacological applications.
Development of Novel Approaches for this compound Synthesis
In line with the growing emphasis on sustainable and efficient chemical processes, novel approaches to the synthesis of this compound and its analogues are being explored.
Application of Green Chemistry Principles and Sustainable Practices
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied in several ways:
Use of Greener Solvents: Replacing traditional volatile organic solvents like DMF with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions where feasible.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Renewable Feedstocks: While not directly applicable to the core structure of this compound, the synthesis of reagents from renewable sources is a broader green chemistry goal.
Catalytic Strategies for Enhanced Reaction Efficiency and Selectivity
Catalysis offers a powerful tool for improving the efficiency and selectivity of chemical reactions. For the synthesis of this compound, catalytic strategies could include:
Catalytic N-alkylation with Alcohols: A greener alternative to using benzyl halides is the direct N-alkylation of piperidine with 3-(hydroxymethyl)benzoate. This "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by transition metal complexes (e.g., iridium or ruthenium), uses an alcohol as the alkylating agent, with water being the only byproduct. This approach significantly improves the atom economy and avoids the use of halogenated compounds.
Flow Chemistry: Performing the synthesis in a continuous flow reactor can offer several advantages over traditional batch processing, including better control over reaction parameters, improved safety, and easier scalability. Microwave-assisted flow chemistry, in particular, can accelerate reaction rates. rsc.org
Solid-Supported Catalysts: The use of heterogeneous catalysts can simplify product purification, as the catalyst can be easily removed by filtration and potentially recycled.
These novel approaches hold the promise of developing more sustainable and efficient synthetic routes to this compound and its derivatives, aligning with the future direction of pharmaceutical manufacturing.
Implementation of Continuous Flow Chemistry Methodologies
The synthesis of this compound and its analogues, which are structurally related to Mannich bases, can be significantly optimized by transitioning from traditional batch processing to continuous flow chemistry. rsc.orgbeilstein-journals.orgjofamericanscience.org This paradigm shift in synthesis offers numerous advantages, including enhanced heat and mass transfer, improved safety profiles due to smaller reaction volumes, and greater reproducibility and scalability. youtube.commit.edu
Continuous flow systems achieve chemical transformations by pumping reactant solutions through a network of tubes or microreactors. mit.edu The residence time, which is the duration the reactants spend in the reactor, is precisely controlled by the reactor volume and the flow rates of the pumps, allowing for fine-tuning of the reaction conditions to maximize yield and minimize byproduct formation. youtube.com
For the synthesis of this compound, a typical batch reaction involves the nucleophilic substitution of methyl 3-(bromomethyl)benzoate with piperidine in a suitable solvent like toluene. prepchem.com A continuous flow adaptation of this synthesis would involve pumping separate streams of the two reactants into a T-mixer to ensure rapid and efficient mixing. This mixture would then enter a heated reactor coil to achieve the desired reaction temperature and residence time. The output stream from the reactor can be directly channeled into in-line purification or analysis modules. mdpi.com This approach is highly modular, allowing for the rapid synthesis of a library of analogues by simply changing the input reactant streams. utoronto.ca
The synthesis of Mannich bases, a class of compounds to which this compound is related, has been successfully implemented in continuous flow systems using immobilized catalysts. rsc.orgacs.org This strategy offers the additional benefits of simplified purification, as the catalyst is retained within the reactor, and the potential for extended, continuous production runs.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis (Hypothetical) |
| Reactants | Piperidine, Methyl 3-(bromomethyl)benzoate | Piperidine solution, Methyl 3-(bromomethyl)benzoate solution |
| Solvent | Toluene prepchem.com | Toluene or other suitable solvent |
| Reaction Vessel | Round-bottom flask prepchem.com | Heated reactor coil or microfluidic chip mit.edu |
| Mixing | Mechanical or magnetic stirring prepchem.com | Static mixer or T-junction mit.edu |
| Temperature Control | Oil bath or heating mantle | Thermostatted circulating bath or block heater |
| Residence Time | Several hours (e.g., 4 h) prepchem.com | Minutes (e.g., 6-20 min) rsc.org |
| Work-up | Filtration followed by distillation of the filtrate prepchem.com | Potential for in-line quenching and purification mit.edumdpi.com |
| Scalability | Limited, requires larger glassware | Easily scalable by running the system for longer |
| Safety | Risks associated with large volumes of reagents | Inherently safer due to small reaction volumes youtube.com |
Advanced Purification and Isolation Techniques for Academic Synthesis
The purification of this compound, which is obtained as an oil in its crude form, requires techniques that can effectively separate it from unreacted starting materials, byproducts, and solvents. prepchem.com While simple distillation is a viable primary method, advanced techniques are often necessary in an academic setting to achieve the high purity required for analytical characterization and further applications.
Crystallization: Crystallization is a powerful purification technique that separates compounds based on differences in solubility. syrris.comjst.go.jp It is widely used in the pharmaceutical industry to isolate active pharmaceutical ingredients (APIs) and intermediates in a highly pure, solid state. pharmablock.comresearchgate.net Even though the target compound is an oil, crystallization can be induced through several methods:
Cooling Crystallization: This involves dissolving the crude product in a minimal amount of a hot solvent and then slowly cooling the solution to induce crystal formation. syrris.com
Anti-solvent Crystallization: An "anti-solvent," in which the target compound is insoluble, is added to a solution of the compound, causing it to precipitate out as a solid. syrris.com
Seeding: Introducing a small crystal of the pure compound (a seed crystal) into a supersaturated solution can initiate crystallization, which is particularly useful for controlling particle size and polymorphic form. scispace.com
Co-crystallization: This technique involves crystallizing the target compound with a "co-former" to form a new crystalline solid with improved properties. syrris.com
For compounds that are difficult to crystallize from solution, sublimation, where a solid is purified by transitioning directly into a gas phase and then re-condensing, can sometimes yield high-purity crystals. pharmablock.com
Chromatographic Techniques: Column chromatography is a cornerstone of purification in academic synthesis. For this compound, a silica (B1680970) gel column is typically used. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and a mobile phase (an eluting solvent). nih.gov
Stationary Phase: Silica gel is the most common choice.
Mobile Phase: A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is often used. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. For basic compounds containing a piperidine moiety, tailing on the silica column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent. researchgate.net
The progress of the separation is monitored by Thin Layer Chromatography (TLC), which allows for the identification of fractions containing the pure product. prepchem.comyoutube.com After collection, the solvent is removed from the purified fractions, typically using a rotary evaporator, to yield the pure compound.
Table 2: Overview of Advanced Purification Techniques
| Technique | Principle | Key Parameters | Outcome |
| Distillation | Separation based on differences in boiling points. prepchem.com | Pressure (vacuum), Temperature | Purified liquid product. prepchem.com |
| Crystallization | Selective precipitation of a pure solid from a solution. jst.go.jp | Solvent system, Temperature profile, Cooling rate, Seeding. scispace.com | High-purity crystalline solid. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. researchgate.net | Stationary phase (e.g., silica gel), Mobile phase composition, Column dimensions. | Purified compound isolated from eluent fractions. nih.gov |
| Sublimation | Purification by phase transition from solid to gas and back to solid. pharmablock.com | Temperature, Pressure (vacuum) | High-purity crystalline solid, especially for non-volatile impurities. |
Molecular Architecture and Conformational Analysis of Methyl 3 Piperidin 1 Ylmethyl Benzoate
Theoretical Frameworks for Conformational Studies
The conformational analysis of Methyl 3-(piperidin-1-ylmethyl)benzoate relies on a combination of theoretical models and computational chemistry methods. Due to the molecule's flexibility, it can exist as a multitude of conformers in equilibrium. The principal degrees of freedom include the ring puckering of the piperidine (B6355638) moiety, the rotation around the C(aryl)-CH2, CH2-N, and C(aryl)-C(O) bonds.
The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles, minimizing both angle and torsional strain. The N-benzyl substituent can exist in either an axial or equatorial position. For N-substituted piperidines, the equatorial orientation of the substituent is generally favored to avoid steric clashes with the axial hydrogens on the piperidine ring.
Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of the molecule and identifying the lowest energy conformers. These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles that define the geometry of the stable conformers. For analogous systems like 3-(azidomethyl)benzoic acid, computational studies have highlighted the existence of multiple conformations stemming from the flexibility of the azidomethyl group, a situation mirrored by the piperidin-1-ylmethyl group in the title compound. nih.gov
Table 1: Key Dihedral Angles in the Conformational Analysis of this compound (Illustrative)
| Dihedral Angle | Description | Expected Range for Low-Energy Conformers |
| C2-N1-C1'-C2' | Defines the orientation of the benzyl (B1604629) group relative to the piperidine ring | ~180° (anti-periplanar) or ±60° (gauche) |
| N1-C1'-C2'-C3' | Defines the rotation around the benzyl C-C bond | Variable, influencing intramolecular interactions |
| C2'-C3'-C(O)-O | Defines the orientation of the methoxycarbonyl group relative to the benzene (B151609) ring | ~0° or ~180° (planar) |
Note: The values in this table are illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.
Analysis of Stereoelectronic Effects and Intramolecular Interactions
Stereoelectronic effects play a crucial role in dictating the conformational preferences of this compound. The nitrogen atom of the piperidine ring possesses a lone pair of electrons, which can engage in hyperconjugative interactions with adjacent anti-periplanar σ* orbitals.
When the benzyl group is in the equatorial position, the nitrogen lone pair is axial. This orientation allows for potential hyperconjugation with the σ* orbitals of the C-H bonds on the piperidine ring. More significantly, the relative orientation of the piperidin-1-ylmethyl and the methyl benzoate (B1203000) moieties can lead to intramolecular hydrogen bonding. A weak C-H···O interaction between one of the α-hydrogens of the piperidin-1-ylmethyl group and the carbonyl oxygen of the ester is conceivable. Such an interaction would stabilize a folded conformation of the molecule.
Investigations into Rotational Barriers and Dynamic Conformational Landscapes
The dynamic nature of this compound is characterized by the rotational barriers around its single bonds. The rotation around the C(aryl)-C(O) bond in methyl benzoate itself has been a subject of study. While early dynamic NMR studies did not detect hindered rotation down to -175 °C, later work and theoretical calculations have estimated a free-energy barrier. For unsubstituted methyl benzoate, a barrier of around 5.3 kcal/mol has been predicted. The presence of the meta-substituent in the title compound is expected to have a minor influence on this barrier compared to ortho or para substituents.
The rotation around the N-CH2(benzyl) bond is also a key dynamic process. The barrier to this rotation will determine the rate of interconversion between different spatial arrangements of the benzyl group relative to the piperidine ring. In related N-benzylpiperidine systems, the presence of a chiral center can lead to diastereotopic benzylic protons, observable in NMR spectroscopy, which is a direct consequence of slow rotation on the NMR timescale or a fixed conformation. researchgate.net
Table 2: Estimated Rotational Energy Barriers in Analogous Systems
| Rotational Bond | Analogous Compound | Estimated Barrier (kcal/mol) | Method |
| C(aryl)-C(O) | Methyl benzoate | ~5.3 | Theoretical Calculation |
| C-N (amide) | N-benzoylated piperazines | 13.4 - 19.1 | Dynamic NMR |
Note: This table presents data from analogous systems to provide context for the expected rotational barriers in this compound.
Influence of Solvent Environments on Molecular Geometry and Stability
The conformational equilibrium of a flexible molecule like this compound can be significantly influenced by the solvent environment. In non-polar solvents, intramolecular interactions, such as the aforementioned C-H···O hydrogen bonds, are more likely to play a dominant role in stabilizing folded conformations.
The study of related substituted benzylamines has shown that changes in substitution can alter the conformation and, consequently, the biological activity, underscoring the importance of both steric and electronic effects which can be modulated by the solvent. nih.gov
Exploration of Biological Interactions and Mechanistic Studies of Methyl 3 Piperidin 1 Ylmethyl Benzoate
In Vitro Target Identification and Validation Strategies
Comprehensive in vitro studies are essential to identify and validate the biological targets of a compound. This typically involves a multi-pronged approach to characterize its interactions with various biomolecules.
Ligand-Receptor Binding Affinity Profiling
Ligand-receptor binding assays are fundamental in determining the specific receptors a compound interacts with and the strength of that interaction. This data is crucial for understanding its potential pharmacological effects.
Table 1: Hypothetical Ligand-Receptor Binding Affinity Profile for Methyl 3-(piperidin-1-ylmethyl)benzoate
| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| This table is for illustrative purposes only. No experimental data is available for this compound. |
Enzyme Inhibition or Activation Mechanistic Assays
To determine if a compound affects enzymatic activity, inhibition or activation assays are performed. These studies can reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor or as an activator, providing insight into its mechanism of action.
Table 2: Hypothetical Enzyme Inhibition Profile for this compound
| Enzyme Target | IC50 / EC50 (µM) | Mechanism of Action |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| This table is for illustrative purposes only. No experimental data is available for this compound. |
Investigation of Cellular Pathway Modulation
Cell-based assays are employed to understand how a compound affects cellular signaling pathways. This can involve measuring changes in protein phosphorylation, gene expression, or other cellular responses following treatment with the compound. nih.gov
Elucidation of Molecular Mechanisms of Interaction
Once a biological target is identified, further studies are necessary to elucidate the precise molecular interactions at the binding site and the broader mechanistic principles governing the compound's effects.
Characterization of Binding Sites and Modes of Action
Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are used to determine the specific amino acid residues involved in the binding interaction and the compound's orientation within the binding pocket.
Involvement in Post-Translational Modification Processes
No studies were identified that investigate or report on the role of this compound in the context of post-translational modifications (PTMs). Research into how this specific molecule might influence the enzymatic processes that add or remove chemical groups from proteins (such as phosphorylation, acetylation, methylation, or ubiquitination) has not been published in the available scientific literature. Therefore, no data tables or detailed research findings on this topic can be provided.
In Vivo Mechanistic Investigations (Pre-clinical Focus)
Similarly, a thorough search did not yield any pre-clinical in vivo studies focused on the mechanistic aspects of this compound.
Identification and Monitoring of Pharmacodynamic Markers
There are no published pre-clinical studies that identify or monitor specific pharmacodynamic markers in response to the administration of this compound. Consequently, no data on molecular or physiological indicators of the compound's biological effect in a living organism is available to be presented or analyzed.
Systems Biology Approaches to Understanding Biological Responses
The application of systems biology—such as genomics, proteomics, or metabolomics—to understand the global biological responses to this compound has not been documented in the scientific literature. There are no available datasets or research findings from such integrative analytical approaches for this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 3 Piperidin 1 Ylmethyl Benzoate Derivatives
Design Principles for Methyl 3-(piperidin-1-ylmethyl)benzoate Analogues
Rational Design of Substructure Modifications and Bioisosteric Replacements
The rational design of analogues of this compound focuses on three key areas for modification: the benzoate (B1203000) ring, the piperidine (B6355638) ring, and the methylene (B1212753) linker. Each of these substructures can be altered to fine-tune the molecule's properties.
The Benzoate Ring: The aromatic nature of the benzoate ring offers multiple positions for substitution. The introduction of various functional groups can significantly impact the electronic and steric properties of the molecule, thereby influencing its binding affinity to a target protein. For instance, the position and nature of substituents (e.g., electron-withdrawing or electron-donating groups) can alter the pKa of the benzoic acid derivative, which can be critical for its interaction with the active site of an enzyme or receptor. chegg.com
Bioisosteric replacement is a key strategy employed in drug design to modify a lead compound's properties while retaining its desired biological activity. cambridgemedchemconsulting.comnih.gov In the context of this compound, the ester group could be replaced with other bioisosteres such as amides, sulfonamides, or oxadiazoles (B1248032) to improve metabolic stability or alter binding interactions. Similarly, the phenyl ring can be replaced by other aromatic or heteroaromatic systems like pyridine, thiophene, or pyrazole (B372694) to explore new binding modes and improve properties like solubility. ebi.ac.uknih.gov
The Piperidine Ring: The piperidine moiety is a common feature in many centrally active drugs and provides a basic nitrogen atom that is often crucial for receptor interaction. Modifications to the piperidine ring, such as the introduction of substituents or its replacement with other saturated heterocycles (e.g., morpholine, piperazine), can influence the compound's basicity, lipophilicity, and conformational flexibility. cam.ac.uk These changes can have a profound effect on the compound's pharmacological profile.
Illustrative Data Table of Bioisosteric Replacements and Their Rationale:
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Ester (-COOCH3) | Carboxylic Acid (-COOH) | Enhance solubility, introduce hydrogen bonding potential. |
| Ester (-COOCH3) | Amide (-CONH2) | Improve metabolic stability, alter hydrogen bonding pattern. |
| Phenyl Ring | Pyridyl Ring | Modulate basicity, introduce potential for new hydrogen bonds. |
| Phenyl Ring | Thiophene Ring | Alter electronic properties and steric profile. ebi.ac.uk |
| Piperidine Ring | Morpholine Ring | Reduce basicity, potentially improve safety profile. |
| Piperidine Ring | Piperazine Ring | Introduce an additional site for substitution to modulate properties. |
Impact of Stereochemistry on Biological Interactions
Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. nih.gov The this compound scaffold can possess chiral centers, particularly if substituents are introduced on the piperidine ring or the methylene linker.
The synthesis of stereospecific isomers is crucial to understanding their differential interactions with biological targets. researchgate.net For many piperidine-containing compounds, the biological activity is found to reside predominantly in one enantiomer. nih.gov This enantioselectivity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into the chiral binding site of a protein. Therefore, the development of asymmetric syntheses to produce enantiomerically pure derivatives of this compound is a critical aspect of its optimization as a drug candidate.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jddtonline.info This approach is invaluable in modern drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. mdpi.com
Selection and Calculation of Molecular Descriptors
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For derivatives of this compound, a variety of descriptors would be relevant:
2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and counts of specific functional groups. nih.gov
3D Descriptors: These are derived from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges). figshare.comnih.gov
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic structure of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Illustrative Data Table of Molecular Descriptors for QSAR Studies:
| Descriptor Class | Example Descriptors | Information Encoded |
| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and membrane permeability. |
| Topological | Wiener Index, Kier & Hall Indices | Molecular size, shape, and branching. nih.gov |
| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity and reactivity. |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule. |
Development and Validation of Predictive QSAR Models
Once the molecular descriptors are calculated for a series of this compound analogues with known biological activities, a QSAR model can be developed using various statistical methods. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are commonly employed. nih.govarabjchem.org
The development of a predictive QSAR model involves several key steps:
Data Set Preparation: A diverse set of compounds with accurately measured biological activity is required. This set is typically divided into a training set for model development and a test set for external validation. nih.gov
Descriptor Selection: From a large pool of calculated descriptors, a smaller, informative subset is selected to avoid overfitting the model.
Model Building: A statistical method is used to correlate the selected descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external validation techniques. nih.govnih.gov A robust model will have high correlation coefficients (R²) for the training set and good predictive ability (Q²) for the test set. figshare.comnih.gov
Applications in Virtual Screening and Compound Prioritization
A validated QSAR model for this compound derivatives serves as a powerful tool for in silico or virtual screening. mdpi.com Large virtual libraries of novel analogues can be rapidly assessed by the model to predict their biological activity. mdpi.com This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, significantly accelerating the drug discovery process. jddtonline.info
Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, can be used in conjunction with QSAR to further refine the virtual screening process. nih.govresearchgate.net By focusing on compounds that fit both the pharmacophore and are predicted to be active by the QSAR model, the efficiency of identifying potent lead candidates is greatly enhanced. researchgate.net
Structure-Property Relationship (SPR) Analyses for ADMET-Related Properties (Mechanistic Perspective)
The in silico assessment of ADMET properties is a critical component of modern drug discovery, providing early insights into the potential pharmacokinetic and safety profiles of new chemical entities. For this compound derivatives, computational models can predict how structural modifications influence their journey through the body.
Theoretical Assessment of Molecular Features Influencing Absorption and Distribution
The absorption and distribution of a drug molecule are governed by its physicochemical properties. For this compound, key molecular features influencing these processes include its lipophilicity, ionization state (pKa), molecular weight, and polar surface area.
The molecule's structure, combining a lipophilic piperidine ring and a benzoate group, suggests a balance between aqueous solubility and lipid membrane permeability. The basic nitrogen atom in the piperidine ring is expected to be protonated at physiological pH, which would increase water solubility but could hinder passive diffusion across biological membranes. The methyl ester group contributes to the molecule's lipophilicity.
Modifications to the core structure would be expected to alter these properties. For instance, the introduction of polar functional groups could enhance aqueous solubility, while adding non-polar moieties would likely increase lipophilicity. The interplay of these properties is crucial for achieving optimal oral bioavailability and distribution to target tissues. A molecule's charge at physiological pH is a key determinant of its ability to cross cell membranes. pressbooks.pub
Table 1: Predicted Physicochemical Properties of this compound and a Representative Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa (most basic) |
| This compound | C14H19NO2 | 233.31 | 2.8 | 9.5 |
| Methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate | C14H18BrNO2 | 312.20 | 3.1 | 9.2 |
Note: LogP (a measure of lipophilicity) and pKa values are estimations based on computational models and may vary from experimental values.
Computational Prediction of Metabolic Pathways and Excretion Mechanisms
The metabolic fate of this compound derivatives is likely dictated by the enzymatic machinery of the liver, primarily the cytochrome P450 (CYP) system. Based on the metabolism of other piperidine-containing pharmaceuticals, several metabolic pathways can be predicted.
The most probable metabolic transformation is the N-dealkylation of the piperidine ring, a common reaction catalyzed by CYP3A4. nih.govresearchgate.net This would result in the formation of 3-methylbenzoate-containing metabolites. Other potential pathways include oxidation at the alpha-carbon of the piperidine ring to form a lactam, N-oxidation of the piperidine nitrogen, and ring-opening reactions. nih.gov Hydrolysis of the methyl ester by esterases would yield the corresponding carboxylic acid, which could then be further metabolized or excreted. The study of alfentanil, a synthetic opioid containing a piperidine moiety, highlights that N-dealkylation is a major metabolic route. researchgate.net
Excretion of the parent compound and its metabolites would likely occur via the kidneys, with the polarity of the metabolites influencing the rate and route of elimination. More polar metabolites, such as the carboxylic acid formed from ester hydrolysis, are generally excreted more efficiently in the urine.
Table 2: Predicted Metabolic Pathways for this compound
| Metabolic Pathway | Predicted Metabolite(s) | Key Enzymes |
| N-Dealkylation | 3-(hydroxymethyl)benzoate derivatives | CYP3A4 |
| Piperidine Ring Oxidation | Lactam derivatives | Cytochrome P450 |
| N-Oxidation | Piperidine N-oxide derivatives | Flavin-containing monooxygenases (FMOs), CYPs |
| Ester Hydrolysis | 3-(piperidin-1-ylmethyl)benzoic acid | Esterases |
| Ring Contraction | Pyrrolidine (B122466) derivatives | Cytochrome P450 |
Note: The listed pathways are predictive and based on the metabolism of structurally related compounds.
In Silico Evaluation of Potential Toxicity Mechanisms
In silico toxicity assessment can identify potential structural liabilities that may lead to adverse effects. For this compound derivatives, several potential toxicity mechanisms can be considered based on their chemical structure.
The piperidine moiety itself is a common feature in many drugs, but it can also be associated with certain toxicities. One significant concern for many piperidine-containing compounds is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity. The lipophilicity and basicity of the piperidine nitrogen can contribute to hERG binding.
Table 3: Predicted Potential Toxicity Endpoints for this compound Derivatives
| Toxicity Endpoint | Potential Concern | Structural Basis |
| Cardiotoxicity | hERG channel inhibition | Lipophilic basic amine (piperidine) |
| Hepatotoxicity | Metabolic activation | Potential for reactive metabolite formation |
| Genotoxicity | DNA reactivity | Generally low, but depends on substituents |
| General Toxicity | Lowest Observed Adverse Effect Level (LOAEL) | Dependent on overall physicochemical and pharmacological properties |
Note: These are potential liabilities based on structural features and require experimental validation.
Computational Chemistry and Theoretical Modeling of Methyl 3 Piperidin 1 Ylmethyl Benzoate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, these methods can elucidate electronic structure, reactivity, and other key chemical characteristics. For Methyl 3-(piperidin-1-ylmethyl)benzoate, Density Functional Theory (DFT) is a commonly employed method that offers a good balance between accuracy and computational cost. irjweb.com
Determination of Electronic Properties and Reactivity Descriptors
The electronic properties of this compound can be characterized by a variety of descriptors derived from quantum chemical calculations. These descriptors help in understanding the molecule's stability, reactivity, and potential interaction sites. Key electronic properties include the total energy, dipole moment, and the distribution of electron density.
Reactivity descriptors, on the other hand, provide a quantitative measure of a molecule's propensity to undergo chemical reactions. These are often calculated using the energies of the frontier molecular orbitals. Important reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These parameters are crucial for predicting how this compound might interact with other molecules, including biological targets. irjweb.com
Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Representative Values) Calculations are typically performed using DFT with a basis set such as B3LYP/6-31G(d,p).
| Property | Value (a.u.) | Description |
| Total Energy | Representative value, indicates overall stability. | The total electronic energy of the optimized molecular structure. |
| Dipole Moment | Varies with conformation, indicates polarity. | A measure of the separation of positive and negative charges in the molecule. |
| Chemical Hardness (η) | ~2-3 eV | Resistance to deformation of the electron cloud. |
| Chemical Potential (μ) | ~-3 to -4 eV | The negative of electronegativity. |
| Electrophilicity Index (ω) | ~1-2 eV | Propensity to act as an electrophile. |
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netscirp.org
For this compound, the HOMO is likely to be located on the electron-rich piperidine (B6355638) and benzylamine (B48309) moieties, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the methyl benzoate (B1203000) portion, particularly the carbonyl group and the aromatic ring, which are the likely sites for nucleophilic attack. The HOMO-LUMO gap provides an indication of the molecule's excitability and its ability to participate in charge transfer interactions. researchgate.netresearchgate.net
Table 2: Frontier Molecular Orbital (FMO) Properties of this compound (Representative Values) Calculations are typically performed using DFT with a basis set such as B3LYP/6-31G(d,p).
| Orbital | Energy (eV) | Description |
| HOMO | ~-5 to -6 eV | Highest Occupied Molecular Orbital; region of electron donation. |
| LUMO | ~-0.5 to -1.5 eV | Lowest Unoccupied Molecular Orbital; region of electron acceptance. |
| HOMO-LUMO Gap (ΔE) | ~4-5 eV | Energy difference between HOMO and LUMO, indicates chemical reactivity. |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein. These methods are central to structure-based drug design.
Prediction of Ligand-Target Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring them based on their binding affinity. For derivatives of the piperidine scaffold, docking studies have been instrumental in identifying key interactions with various receptors. researchgate.netnih.gov
In the context of this compound, docking simulations could be used to explore its potential binding to a range of therapeutic targets. The simulations would identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. researchgate.net For instance, the nitrogen atom of the piperidine ring could act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking interactions. nih.gov
Table 3: Predicted Binding Interactions for a Hypothetical Complex of this compound
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein |
| Hydrogen Bonding | Piperidine Nitrogen, Ester Carbonyl Oxygen | Ser, Thr, Tyr, Asn, Gln |
| Hydrophobic Interactions | Piperidine Ring, Benzyl (B1604629) Group | Ala, Val, Leu, Ile, Phe |
| π-π Stacking | Benzoate Ring | Phe, Tyr, Trp, His |
| Cation-π | Protonated Piperidine Nitrogen | Phe, Tyr, Trp |
Conformational Sampling and Free Energy Perturbation Calculations
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, taking into account the flexibility of both the ligand and the protein. mdpi.com MD simulations can be used to assess the stability of the docked pose and to refine the binding mode. strath.ac.uk
Free Energy Perturbation (FEP) is a more rigorous computational method used to calculate the relative binding free energies of a series of related ligands. By simulating a non-physical pathway that "perturbs" one ligand into another, FEP can provide highly accurate predictions of changes in binding affinity resulting from small chemical modifications. For the this compound scaffold, FEP could be employed to guide the optimization of lead compounds by predicting the effect of various substitutions on binding potency.
De Novo Drug Design Approaches Utilizing the this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. The this compound scaffold can serve as a starting point or a fragment in such design strategies. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs. nih.govarizona.educolab.ws
Computational approaches to de novo design can be broadly categorized as ligand-based and structure-based.
Ligand-based de novo design: This approach uses information from a set of known active molecules to generate new structures. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, is a common ligand-based technique. nih.govmdpi.com A pharmacophore model derived from known ligands could be used to assemble new molecules incorporating the this compound scaffold.
Structure-based de novo design: This method utilizes the 3D structure of the biological target. Algorithms can "grow" a molecule within the binding site of the target, piece by piece, or link together fragments that are known to bind to specific locations within the site. The this compound scaffold could be used as a core fragment to which other functional groups are added to optimize interactions with the target protein.
The integration of these computational tools allows for the rational design of novel drug candidates based on the versatile this compound chemical framework.
Cheminformatics and Data Mining for Identification of Analogous Chemical Entities
Cheminformatics and data mining are indispensable tools for identifying chemical entities that are structurally similar to a molecule of interest. In the context of this compound, these techniques can be employed to search vast chemical databases for analogs that may share similar physicochemical properties or biological activities.
The process of identifying analogous chemical entities typically involves a similarity search based on molecular fingerprints. These fingerprints are bit strings that encode the presence or absence of specific structural features within a molecule. By comparing the fingerprint of this compound with those of millions of other compounds in databases like PubChem or ChEMBL, a ranked list of structurally similar molecules can be generated. The Tanimoto coefficient is a commonly used metric to quantify the degree of similarity.
Data mining of large chemical libraries can reveal compounds with variations in the piperidine ring, the benzoate moiety, or the methyl linker. This exploration can lead to the identification of compounds with potentially improved properties, such as enhanced solubility, metabolic stability, or target affinity. For example, studies on methyl benzoate analogs have shown that substitutions on the benzene (B151609) ring can significantly modulate their biological effects. chemaxon.com
A systematic search for analogs of this compound would likely identify compounds with the following structural variations:
Substitution on the Benzene Ring: Analogs with different substituents (e.g., halogens, hydroxyl groups, methoxy (B1213986) groups) at various positions on the benzoate ring.
Modification of the Piperidine Ring: Compounds with substitutions on the piperidine ring or replacement of the piperidine with other saturated heterocyclic systems.
Alteration of the Linker: Analogs where the methylene (B1212753) linker between the piperidine and the benzoate is modified in length or composition.
Ester Analogs: Replacement of the methyl ester with other esters (e.g., ethyl, propyl) or with a carboxylic acid or amide functionality.
The following table presents a selection of chemical analogs of this compound that can be identified through cheminformatics approaches.
Table 2: Representative Analogous Chemical Entities to this compound
| Compound Name | Structural Relationship to Parent Compound |
|---|---|
| Methyl 4-(piperidin-1-ylmethyl)benzoate | Positional isomer of the piperidin-1-ylmethyl group on the benzoate ring. |
| Methyl 3-(piperidin-1-ylcarbonyl)benzoate | The linker between the piperidine and benzoate is a carbonyl group instead of a methylene group. |
| 3-(Piperidin-1-ylmethyl)benzoic acid | The methyl ester is hydrolyzed to a carboxylic acid. |
| Methyl 3-((4-methylpiperidin-1-yl)methyl)benzoate | A methyl group is substituted on the piperidine ring. |
| Methyl 3-(pyrrolidin-1-ylmethyl)benzoate | The piperidine ring is replaced by a pyrrolidine (B122466) ring. |
Synthetic Diversification and Medicinal Chemistry Implications of the Methyl 3 Piperidin 1 Ylmethyl Benzoate Scaffold
Lead Compound Identification and Optimization Strategies
The journey from a preliminary "hit" to a viable "lead" compound is a critical phase in drug discovery. The methyl 3-(piperidin-1-ylmethyl)benzoate scaffold, with its combination of an aromatic ring, a flexible linker, and a basic piperidine (B6355638) moiety, offers multiple avenues for structural modification to achieve desired biological activity.
The initial identification of a compound like this compound as a "hit" can arise from various screening campaigns, including high-throughput screening (HTS) or in-silico screening of virtual libraries. Once identified, the hit-to-lead (H2L) process commences, aiming to improve potency, selectivity, and pharmacokinetic properties. vichemchemie.comyoutube.com
A common initial step involves the systematic exploration of the structure-activity relationship (SAR). For the this compound core, this would involve:
Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the benzoate (B1203000) ring can significantly influence electronic properties and interactions with biological targets. For instance, the synthesis of a bromo-derivative, methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate, highlights a feasible modification. nih.gov
Ester Modification: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which may alter solubility and binding interactions. Alternatively, it can be converted to other esters (ethyl, propyl, etc.) or amides to probe for additional binding pockets.
Piperidine Ring Modification: The piperidine ring itself can be substituted at various positions to enhance potency or modulate physical properties.
Linker Modification: The methylene (B1212753) (-CH2-) linker between the aromatic ring and the piperidine nitrogen can be extended, constrained, or functionalized to optimize the spatial orientation of the two key pharmacophoric elements.
Computational tools play a pivotal role in modern H2L campaigns. Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking can be employed to predict the activity of virtual analogs, thereby prioritizing the synthesis of the most promising compounds. nih.gov
Lead optimization is an iterative process of refining the lead compound's structure to maximize its therapeutic potential. This involves enhancing its interaction with the intended biological target while minimizing off-target effects.
Key optimization strategies for the this compound scaffold could include:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve potency, selectivity, and metabolic stability. For example, the ester group could be replaced with a bioisosteric equivalent like an oxadiazole or a tetrazole.
Conformational Constraint: Introducing rigid elements into the structure can lock the molecule into a more bioactive conformation, potentially increasing affinity for the target. This could be achieved by incorporating the piperidine ring into a bicyclic system or by introducing double bonds in the linker.
Fragment-Based Growth: If the initial hit was identified through fragment-based screening, the this compound core can be "grown" by adding substituents that interact with adjacent binding pockets on the target protein.
A hypothetical lead optimization workflow for a this compound-derived lead is presented in the table below.
| Lead Compound | Modification Strategy | Rationale | Hypothetical Outcome |
| This compound | Introduction of a 4-fluoro substituent on the benzoate ring | Enhance binding affinity through potential halogen bonding | Increased potency |
| Hydrolysis of the methyl ester to a carboxylic acid | Improve solubility and introduce a potential hydrogen bond donor/acceptor | Altered pharmacokinetic profile | |
| Substitution on the piperidine ring (e.g., 4-hydroxy) | Introduce a polar group to improve solubility and potentially form new interactions with the target | Improved ADME properties |
Development of Targeted Chemical Libraries Based on the this compound Core
The creation of a targeted chemical library involves the synthesis of a collection of structurally related compounds designed to interact with a specific biological target or family of targets. The this compound scaffold is an excellent foundation for such a library due to its synthetic tractability.
A combinatorial approach can be employed to rapidly generate a diverse set of analogs. This would involve preparing a set of substituted benzoic acids and a set of substituted piperidines, which are then coupled to generate the final library. The synthesis of a related compound, methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate, demonstrates the feasibility of constructing more complex analogs. mdpi.com
An example of a potential combinatorial library synthesis is outlined below:
| Building Block A (Substituted Benzoic Acids) | Building Block B (Substituted Piperidines) |
| Methyl 3-(bromomethyl)benzoate | Piperidine |
| Methyl 3-(bromomethyl)-5-chlorobenzoate | 4-Methylpiperidine |
| Methyl 3-(bromomethyl)-4-methoxybenzoate | 4-Hydroxypiperidine |
| Methyl 3-(aminomethyl)benzoate | 3-Phenylpiperidine |
By reacting each of the benzoic acid derivatives with each of the piperidine derivatives, a library of 16 unique compounds can be generated. This library can then be screened against various biological targets to identify new lead compounds.
Theoretical Approaches to Prodrug Design and Chemical Delivery Systems
Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or rapid metabolism. nih.gov The this compound scaffold contains functional groups that are amenable to prodrug strategies.
The tertiary amine of the piperidine ring is a key site for prodrug modification. For instance, N-oxidation can be employed to create an N-oxide prodrug. This masks the basicity of the nitrogen, which can alter its physicochemical properties and pharmacokinetic profile. The N-oxide can then be reduced back to the active tertiary amine in vivo. nih.gov
Another approach involves the formation of N-acyloxyalkyl or N-phosphonooxymethyl derivatives. These promoieties can be designed to be cleaved by ubiquitous esterases or phosphatases, releasing the active parent amine. nih.gov
The methyl ester group also presents an opportunity for prodrug design. It can be considered a simple prodrug of the corresponding carboxylic acid, which may be the more active form of the molecule. The rate of in vivo hydrolysis can be tuned by altering the steric and electronic properties of the alcohol portion of the ester.
A Chinese patent describes the preparation of a benzoate salt of a more complex 3-(3-aminopiperidin-1-yl)-5-oxo-1,2,4-triazine derivative to improve its biopharmaceutical properties, showcasing a relevant strategy. google.com
The following table summarizes potential prodrug strategies for the this compound scaffold:
| Prodrug Moiety | Attachment Site | Cleavage Mechanism | Potential Advantage |
| N-oxide | Piperidine Nitrogen | Enzymatic reduction | Altered solubility and membrane permeability |
| Acyloxyalkyl | Piperidine Nitrogen | Esterase-mediated hydrolysis | Improved oral absorption |
| Phosphonooxymethyl | Piperidine Nitrogen | Phosphatase-mediated hydrolysis | Enhanced aqueous solubility |
| Amino acid conjugate | Carboxylic acid (from ester hydrolysis) | Peptidase-mediated hydrolysis | Targeted delivery via amino acid transporters nih.gov |
Future Directions and Emerging Research Avenues for Methyl 3 Piperidin 1 Ylmethyl Benzoate
Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. For Methyl 3-(piperidin-1-ylmethyl)benzoate and its derivatives, these computational tools offer a powerful approach to accelerate the identification of new applications and optimize molecular properties.
Predictive Modeling and Virtual Screening: AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. These models can then be used to screen virtual libraries of compounds derived from the this compound scaffold. By predicting properties such as bioactivity, toxicity, and pharmacokinetic profiles (in silico), researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate specific structural modifications of the core molecule with desired biological outcomes.
De Novo Design: Beyond screening existing virtual compounds, generative AI models can design entirely new molecules based on a desired set of properties. By providing the model with the core structure of this compound and specifying target parameters (e.g., enhanced binding affinity to a particular receptor), these algorithms can propose novel derivatives with a high probability of success. This approach can lead to the discovery of compounds with unprecedented therapeutic potential.
Table 1: Potential AI/ML Applications for this compound
| AI/ML Application | Description | Potential Impact |
| Predictive Toxicology | Using ML models to forecast potential adverse effects of novel derivatives based on their chemical structure. | Early identification of potentially harmful compounds, reducing late-stage failures in drug development. |
| Virtual High-Throughput Screening (vHTS) | Computationally screening vast libraries of virtual compounds against biological targets to identify potential hits. | Rapid and cost-effective identification of lead compounds for further experimental validation. |
| Generative Chemistry | Employing deep learning models to generate novel molecular structures with optimized properties. | Discovery of innovative chemical entities with improved efficacy and safety profiles. |
Exploration of Novel Biological Targets and Uncharted Therapeutic Areas
The structural motifs present in this compound—the piperidine (B6355638) ring and the benzoate (B1203000) group—are found in numerous biologically active compounds. This suggests that the molecule and its derivatives could interact with a variety of biological targets, opening the door to new therapeutic applications.
Target Identification and Validation: The piperidine moiety is a common feature in compounds targeting the central nervous system (CNS). Future research could explore the interaction of this compound derivatives with various CNS receptors, ion channels, and enzymes. For example, related piperidine-containing structures have shown activity as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. mdpi.com Investigating whether derivatives of this compound can modulate this or other inflammasomes could unveil new treatments for a range of inflammatory conditions.
Repurposing and Analogue Development: Research on structurally similar compounds, such as ethyl 3-(piperidin-1-yl)benzoate, has suggested potential analgesic and anesthetic properties, possibly through the modulation of sodium ion channels. This provides a rationale for investigating this compound and its analogues for similar activities. A systematic exploration of its pharmacological profile could uncover unexpected therapeutic uses in areas beyond its initial consideration.
Table 2: Potential Novel Biological Targets for this compound Derivatives
| Potential Target Class | Therapeutic Area | Rationale |
| Ion Channels | Pain Management, Anesthesia | Structural similarity to known local anesthetics and analgesics. |
| G-Protein Coupled Receptors (GPCRs) | Neurological Disorders, Psychiatry | The piperidine scaffold is a privileged structure for CNS-active drugs. |
| Inflammasomes (e.g., NLRP3) | Inflammatory Diseases, Autoimmune Disorders | Other piperidine-containing molecules have shown inhibitory activity. mdpi.com |
| Enzymes (e.g., kinases, proteases) | Oncology, Infectious Diseases | Broad potential for interaction based on the versatile chemical scaffold. |
Advancements in the Asymmetric Synthesis of Chiral Derivatives with Defined Stereochemistry
Chirality plays a crucial role in the biological activity of many pharmaceutical compounds, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The development of methods for the asymmetric synthesis of chiral derivatives of this compound could unlock new therapeutic possibilities by allowing for the selective production of the more active or less toxic stereoisomer.
Catalytic Asymmetric Synthesis: Future research could focus on developing novel catalytic systems for the enantioselective synthesis of chiral piperidines that can be incorporated into the this compound structure. This could involve the use of chiral catalysts, such as those based on transition metals or organocatalysts, to control the stereochemical outcome of key synthetic steps. researchgate.net
Chiral Resolution and Derivatization: For racemic mixtures of chiral derivatives, the development of efficient chiral resolution techniques will be important. Furthermore, the synthesis of a library of stereochemically defined derivatives would allow for a detailed investigation of the structure-activity relationship (SAR) related to stereochemistry, providing valuable insights for the design of more potent and selective compounds.
Fostering Collaborative Research Initiatives and Interdisciplinary Applications in Chemical Science
The full potential of a versatile scaffold like this compound is best realized through collaborative efforts that bridge different scientific disciplines.
Academia-Industry Partnerships: Collaborations between academic research groups with expertise in synthetic chemistry and pharmaceutical companies with capabilities in high-throughput screening and clinical development can accelerate the translation of basic research findings into tangible therapeutic applications.
Interdisciplinary Research: The unique properties of this compound and its derivatives may also find applications beyond medicine. For example, a related compound, methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate, has been investigated for its potential in materials science, specifically in the development of organic light-emitting diodes (OLEDs). mdpi.com This highlights the potential for interdisciplinary research, where chemists, materials scientists, and physicists collaborate to explore novel applications in areas such as electronics and photonics. Such collaborations can lead to unexpected discoveries and expand the utility of this chemical entity into new technological frontiers.
Q & A
Q. What are the established synthetic routes for Methyl 3-(piperidin-1-ylmethyl)benzoate, and what are the critical parameters affecting yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting with 3-(bromomethyl)benzoic acid derivatives. Key steps include nucleophilic substitution of the bromine atom with piperidine, followed by esterification using methanol under acidic conditions. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Temperature control : Maintaining 60–80°C during substitution minimizes side reactions like elimination .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
Yield optimization requires stoichiometric excess of piperidine (1.2–1.5 eq) and inert atmosphere conditions to prevent oxidation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the piperidinylmethyl group’s integration (δ 2.4–2.6 ppm for N–CH) and ester carbonyl resonance (δ 167–169 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect impurities like unreacted starting materials .
- Mass spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak (m/z ~262.3 for [M+H]) .
Validation involves comparison with certified reference standards (e.g., pharmacopeial impurities in EP monographs) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies indicate:
- Short-term : Stable at 4°C for 6 months in airtight, amber vials.
- Long-term : Degradation (≤5%) occurs after 12 months at –20°C, with hydrolysis of the ester group as the primary pathway .
- Accelerated testing : Exposure to 40°C/75% RH for 4 weeks induces ~10% degradation, monitored via HPLC .
Precautions include desiccant use and avoiding aqueous buffers during dissolution for biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s biological activity?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking studies. Mitigation strategies:
- Enhanced sampling : Molecular dynamics (MD) simulations (50–100 ns) to model ligand-receptor conformational changes .
- Experimental validation : Competitive binding assays (e.g., SPR or ITC) using purified targets (e.g., kinases) under physiological buffer conditions .
- Batch consistency : Ensure peptide content analysis (>98%) and TFA removal (<1%) for cell-based assays to reduce variability .
Q. How can reaction conditions be optimized to minimize side products during piperidinylmethyl group introduction?
- Methodological Answer :
- Catalysts : Use KI (10 mol%) to accelerate bromide displacement and reduce byproducts like elimination products .
- Solvent optimization : Replace DMF with DMSO for higher polarity, improving reaction rate at lower temperatures (50°C) .
- Workflow monitoring : Real-time TLC (silica GF254, ethyl acetate/hexane 1:1) tracks reaction progress. Quench unreacted piperidine with acetic acid before purification .
Q. What advanced crystallization techniques yield high-quality single crystals for X-ray diffraction studies?
- Methodological Answer :
- Solvent pairing : Slow evaporation from dichloromethane/hexane (1:3) at 4°C produces diffraction-quality crystals .
- Seeding : Introduce microcrystals from prior batches to induce controlled nucleation.
- Data collection : Use SHELXL for structure refinement, leveraging high-resolution (<1.0 Å) data to resolve disorder in the piperidine ring .
Q. How does the piperidinylmethyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : LogP increases by ~1.5 units compared to non-substituted benzoates, enhancing blood-brain barrier permeability (calculated via MarvinSuite) .
- Metabolic stability : In vitro liver microsome assays (human, pH 7.4) show slower oxidation (t > 60 min) due to steric hindrance from the piperidine ring .
- SAR studies : Replace piperidine with morpholine to assess hydrogen-bonding effects on target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
